

An In-depth Technical Guide to 2,3-Difluoro-6-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Difluoro-6-hydroxybenzoic acid

Cat. No.: B1361769

[Get Quote](#)

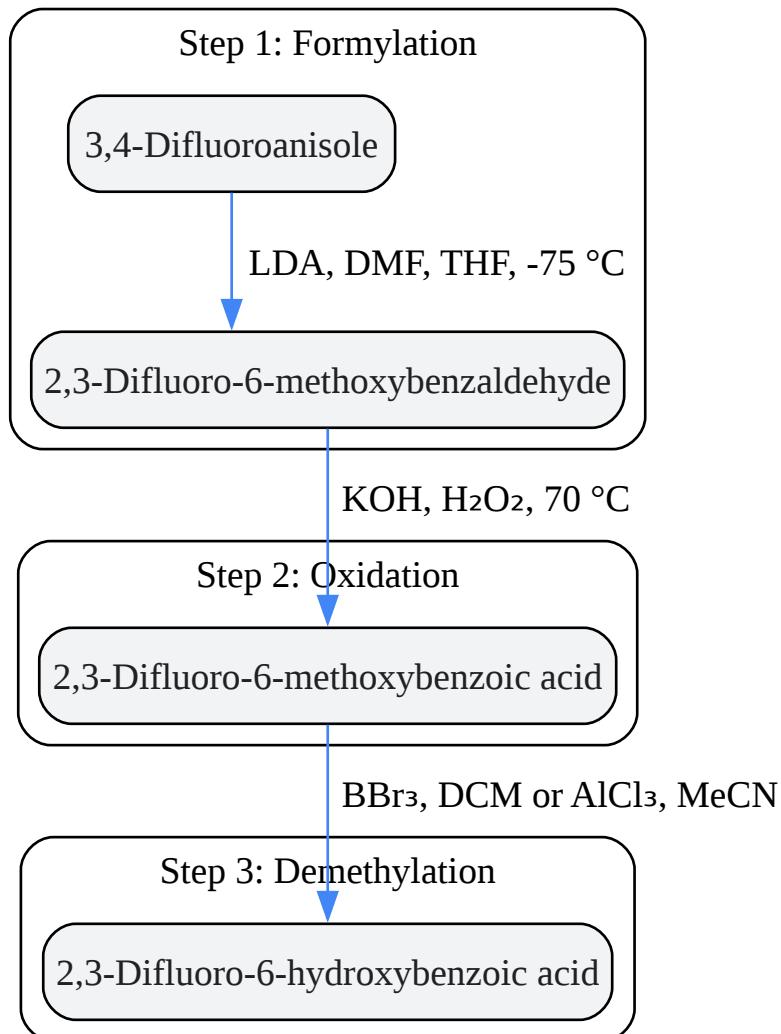
Disclaimer: **2,3-Difluoro-6-hydroxybenzoic acid** is a specific isomer of difluorohydroxybenzoic acid for which detailed experimental data is not widely available in public scientific databases. This guide has been compiled using information from chemical suppliers, data from closely related isomers, and established principles of organic chemistry to provide a comprehensive technical overview. All synthesized protocols and predicted data are presented as such and should be used as a reference for further experimental verification.

Introduction

Fluorinated organic molecules are cornerstones of modern medicinal chemistry, offering unique physicochemical properties that can enhance the efficacy, metabolic stability, and bioavailability of drug candidates.^{[1][2]} The strategic incorporation of fluorine atoms into aromatic scaffolds, such as benzoic acid, allows for the fine-tuning of acidity, lipophilicity, and binding interactions with biological targets.^{[3][4]} **2,3-Difluoro-6-hydroxybenzoic acid**, a derivative of salicylic acid, represents a valuable, albeit less-studied, building block for the synthesis of novel therapeutic agents and advanced materials.

This guide provides a detailed technical overview of **2,3-Difluoro-6-hydroxybenzoic acid**, including its molecular characteristics, a plausible synthetic pathway, safety and handling protocols, and its potential applications in drug discovery and development, drawing upon the established roles of related fluorinated aromatic compounds.

Molecular and Physicochemical Properties


The molecular formula for **2,3-Difluoro-6-hydroxybenzoic acid** is $C_7H_4F_2O_3$. Its molecular weight and other key physicochemical properties are summarized in the table below. It is important to note that while the molecular weight can be calculated with high precision, other experimental data such as melting point and pK_a are not readily available and would require experimental determination.

Property	Value	Source
Molecular Weight	174.10 g/mol	Calculated
Molecular Formula	$C_7H_4F_2O_3$	Calculated
CAS Number	Not definitively assigned	-
Appearance	Solid (predicted)	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
pK_a	Data not available	-
Solubility	Data not available	-

Synthesis of 2,3-Difluoro-6-hydroxybenzoic Acid: A Proposed Pathway

A direct, experimentally verified synthesis of **2,3-Difluoro-6-hydroxybenzoic acid** is not prominently described in the literature. However, a plausible and scientifically sound synthetic route can be constructed based on the known synthesis of its methoxy-protected precursor, 2,3-difluoro-6-methoxybenzoic acid, followed by a standard demethylation reaction.

The proposed three-step synthesis starts from 3,4-difluoroanisole and proceeds through the formation of 2,3-difluoro-6-methoxybenzaldehyde, its oxidation to the corresponding carboxylic acid, and a final demethylation to yield the target compound.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2,3-Difluoro-6-hydroxybenzoic acid**.

Experimental Protocols

Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde[5]

- Prepare a solution of lithium diisopropylamide (LDA) by diluting a 2M solution in THF/n-heptane with anhydrous THF under a nitrogen atmosphere and cool to -75 °C.
- Slowly add a solution of 3,4-difluoroanisole in anhydrous THF to the LDA solution, maintaining the temperature at -75 °C, and stir for 1 hour.

- Add dry N,N-dimethylformamide (DMF) dropwise and continue stirring for 10 minutes at -70 °C.
- Quench the reaction by adding acetic acid and water, allowing the mixture to warm to 10 °C.
- Extract the product with diethyl ether.
- Combine the organic phases and wash sequentially with water, dilute aqueous hydrochloric acid, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting crude product by recrystallization from diethyl ether/petroleum ether to afford 2,3-difluoro-6-methoxybenzaldehyde.

Step 2: Synthesis of 2,3-Difluoro-6-methoxybenzoic acid[2][6]

- Dissolve 2,3-difluoro-6-methoxybenzaldehyde in an aqueous solution of potassium hydroxide.
- Slowly add hydrogen peroxide (e.g., 30% solution) to the mixture.
- Heat the reaction to 70 °C and maintain for approximately 2 hours, monitoring the reaction progress by TLC until the starting material is consumed.
- Cool the reaction to room temperature and wash with a non-polar organic solvent like dichloromethane (DCM) to remove any unreacted aldehyde.
- Cool the aqueous phase to 0 °C and slowly acidify with concentrated hydrochloric acid to a pH of 2, which will precipitate the carboxylic acid.
- Extract the product into an organic solvent such as ethyl acetate.
- Dry the combined organic extracts and evaporate the solvent to yield 2,3-difluoro-6-methoxybenzoic acid.

Step 3: Demethylation to **2,3-Difluoro-6-hydroxybenzoic acid** (Proposed)

Standard methods for the demethylation of aryl methyl ethers can be employed. The choice of reagent depends on the sensitivity of other functional groups, but for this substrate, strong Lewis acids are suitable.

- Method A: Boron Tribromide (BBr_3)
 - Dissolve 2,3-difluoro-6-methoxybenzoic acid in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.
 - Slowly add a solution of BBr_3 in DCM.
 - Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
 - Carefully quench the reaction by the slow addition of water or methanol.
 - Extract the product, wash, dry, and purify by recrystallization or chromatography.
- Method B: Aluminum Chloride ($AlCl_3$)^[7]
 - Suspend anhydrous $AlCl_3$ in a solvent such as acetonitrile.
 - Add the 2,3-difluoro-6-methoxybenzoic acid and heat the mixture to reflux.
 - After completion, cool the reaction and pour it into a mixture of ice and concentrated HCl.
 - Extract the product, wash, dry, and purify as needed.

Analytical Characterization (Predicted)

As experimental spectra for **2,3-Difluoro-6-hydroxybenzoic acid** are not readily available, this section provides predicted data and expected spectral features based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the two acidic protons (hydroxyl and carboxylic acid). The

aromatic protons will appear as doublets or multiplets due to coupling with each other and with the fluorine atoms. The acidic protons will likely appear as broad singlets and their chemical shifts will be concentration and solvent-dependent.

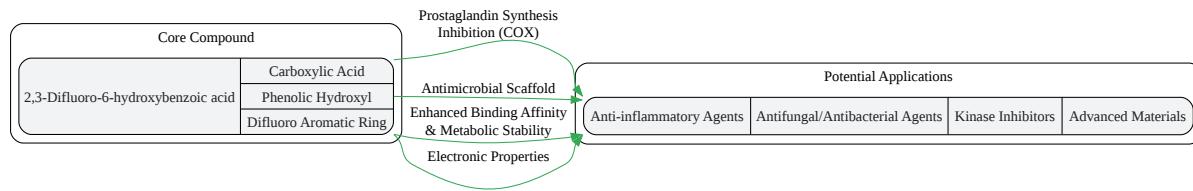
- ^{13}C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached fluorine and oxygen atoms, with the carboxyl carbon appearing significantly downfield.
- ^{19}F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[8][9] It is expected to show two distinct signals for the two non-equivalent fluorine atoms. These signals will likely appear as multiplets due to coupling to each other and to the neighboring aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

- A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm^{-1} .
- A sharp O-H stretching band for the phenolic hydroxyl group around 3600-3200 cm^{-1} .
- A strong C=O stretching band for the carboxylic acid carbonyl group, expected around 1700-1680 cm^{-1} .
- C-F stretching bands, which are typically strong and appear in the 1300-1000 cm^{-1} region.
- C=C stretching bands for the aromatic ring in the 1600-1450 cm^{-1} region.

Safety and Handling


The following safety and handling information is based on data for **2,3-Difluoro-6-hydroxybenzoic acid** and related fluorinated aromatic compounds. A full Safety Data Sheet (SDS) should always be consulted before handling.

- Hazard Statements:
 - H315: Causes skin irritation.

- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
 - Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields, and a lab coat. If dust is generated, a NIOSH-approved respirator is recommended.
 - Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. Keep containers tightly sealed when not in use.
- First Aid:
 - Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
 - Skin Contact: Flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
 - Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.
 - Ingestion: Do not induce vomiting. Wash out mouth with water and seek medical attention.

Applications in Research and Drug Development

While specific applications for **2,3-Difluoro-6-hydroxybenzoic acid** are not widely documented, its structural features as a fluorinated salicylic acid derivative suggest significant potential in medicinal chemistry and materials science.

[Click to download full resolution via product page](#)

Caption: Potential applications derived from the compound's structural features.

Anti-inflammatory Agents

Salicylic acid and its derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The fluorine atoms in **2,3-Difluoro-6-hydroxybenzoic acid** can alter the electronic properties and binding affinity of the molecule, potentially leading to the development of more potent or selective anti-inflammatory drugs.

Antimicrobial and Antifungal Agents

The salicylic acid scaffold is a known pharmacophore in the development of antimicrobial and antifungal agents.^[3] Fluorination can enhance the lipophilicity of a molecule, improving its ability to penetrate microbial cell membranes. This makes **2,3-Difluoro-6-hydroxybenzoic acid** a promising starting point for the synthesis of novel anti-infective compounds.

Kinase Inhibitors and Oncology

In oncology research, fluorinated aromatic rings are frequently incorporated into kinase inhibitors to enhance binding affinity and improve pharmacokinetic properties. The specific substitution pattern of **2,3-Difluoro-6-hydroxybenzoic acid** could be exploited to design new inhibitors that target specific kinases involved in cancer progression.

Advanced Materials

Fluorinated aromatic compounds are also of interest in materials science for their unique electronic properties. Derivatives of this acid could be investigated for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or as components of liquid crystals.

Conclusion

2,3-Difluoro-6-hydroxybenzoic acid is a fluorinated aromatic carboxylic acid with significant potential as a building block in drug discovery and materials science. While detailed experimental data for this specific isomer is scarce, its structural relationship to salicylic acid and other fluorinated benzoic acids provides a strong basis for its utility. The proposed synthetic pathway offers a viable route to access this compound for further research. As the demand for novel fluorinated molecules continues to grow, compounds like **2,3-Difluoro-6-hydroxybenzoic acid** will undoubtedly play an important role in advancing chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 5. 2,3-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 2779307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Difluoro-6-hydroxybenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361769#2-3-difluoro-6-hydroxybenzoic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com